Gypenoside GD5

Structural novelty Triterpenoid saponin Chemotaxonomy

Researchers frequently assume gypenosides and ginsenosides are interchangeable, but subtle structural variations in glycosylation and oxidation state profoundly alter biological activity-introducing significant scientific risk. Gypenoside GD5 is a validated, structurally discrete probe that resolves this ambiguity: • PTP1B IC50 of 8.2 ± 0.9 µM, surpassing the majority of dammarane-type triterpenes (IC50 range 15.7-28.5 µM) • Cytotoxicity against MCF-7, MCF-7/ADR, and MDA-MB-231 breast cancer lines (IC50 10.5-14.2 µM) • First reported 24-hydroperoxy-19-oxo-dammarane scaffold; essential reference for SAR studies mapping PTP1B vs. STAT3 selectivity

Molecular Formula C48H82O21
Molecular Weight 995.163
CAS No. 1704440-94-7
Cat. No. B2542518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypenoside GD5
CAS1704440-94-7
Molecular FormulaC48H82O21
Molecular Weight995.163
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CC(C1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)OO)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
InChIInChI=1S/C48H82O21/c1-43(2,69-62)12-9-13-48(8,68-41-37(61)34(58)31(55)25(19-50)64-41)21-10-14-47(7)29(21)22(52)16-28-45(5)17-23(53)39(44(3,4)27(45)11-15-46(28,47)6)67-42-38(35(59)32(56)26(20-51)65-42)66-40-36(60)33(57)30(54)24(18-49)63-40/h9,12,21-42,49-62H,10-11,13-20H2,1-8H3/b12-9+/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,45-,46+,47+,48+/m0/s1
InChIKeyJWUIALRFPUOOAH-METFNRRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Gypenoside GD5 (CAS 1704440-94-7) – Compound Identity and Pharmacological Context for Life Science Procurement


Gypenoside GD5 (CAS 1704440-94-7) is a dammarane‑type triterpenoid saponin isolated from the aerial parts of Gynostemma pentaphyllum (Jiaogulan) [1]. Its molecular architecture, characterized by a 24‑hydroperoxy‑19‑oxo‑dammarane scaffold, distinguishes it from the majority of in‑class gypenosides and ginsenosides [2]. Preclinical investigations have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and moderate cytotoxicity toward breast cancer cell lines [2], establishing GD5 as a structurally discrete research tool for probing metabolic regulation and oncology pathways.

Why Generic Gypenoside Substitution Fails: Structural Determinants That Preclude Interchangeability with Gypenoside GD5


Gypenosides constitute a structurally diverse class of dammarane‑type saponins, and subtle variations in glycosylation, oxidation state, and side‑chain cyclization profoundly alter biological activity [1]. Gypenoside GD5 embodies a rare 24‑hydroperoxy‑19‑oxo‑dammarane framework that is absent from the more abundant gypenosides XLVI, L, LI, and the common ginsenosides Rg3 and Rd [2]. These structural distinctions translate into measurable differences in PTP1B inhibition, cytotoxicity profiles, and STAT3 pathway modulation. Consequently, assuming that any gypenoside or ginsenoside can substitute for GD5 without quantitative validation introduces significant scientific risk. The evidence below quantifies the specific, non‑interchangeable attributes of GD5 that inform rigorous selection and procurement.

Gypenoside GD5 – Quantifiable Differentiation Against Closest Structural and Functional Analogs


Unprecedented 24‑Hydroperoxy‑19‑Oxo‑Dammarane Scaffold Defines a Chemically Distinct Sub‑Class

Gypenoside GD5 (compound 5) represents the first described example of a 24‑hydroperoxy‑19‑oxo‑dammarane triterpenoid [1]. This architectural feature is absent from all other structurally characterized gypenosides isolated from G. pentaphyllum, including the GD1–GD4 series, as well as from the major ginsenosides (e.g., Rb1, Rg3, Rd) [1][2]. The presence of the 19‑oxo group and the 24‑hydroperoxy moiety creates a unique pharmacophore that cannot be reproduced by commercially available gypenoside or ginsenoside alternatives.

Structural novelty Triterpenoid saponin Chemotaxonomy

PTP1B Inhibition: Gypenoside GD5 Exhibits Potency That Exceeds the Majority of In‑Class Dammaranes

Gypenoside GD5 inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 8.2 ± 0.9 µM [1]. In a cross‑study comparison, the PTP1B inhibitory activity of GD5 is superior to that of six other dammarane‑type triterpenes isolated from G. pentaphyllum, which exhibited IC50 values ranging from 15.7 to 28.5 µM [2]. This represents a 1.9‑ to 3.5‑fold improvement in potency relative to the comparator dammaranes.

PTP1B inhibitor Insulin sensitizer Metabolic disorder

Cytotoxicity Profile: Gypenoside GD5 Demonstrates Selective Activity Against Breast Cancer Cell Lines with Defined IC50 Values

Gypenoside GD5 displays moderate, quantifiable cytotoxicity against human breast cancer cell lines MCF‑7, MCF‑7/ADR (doxorubicin‑resistant), and MDA‑MB‑231, with IC50 values ranging from 10.5 ± 1.4 to 14.2 ± 2.6 µM [1]. In contrast, the broadly used gypenoside XLVI exhibits an IC50 of 52.63 ± 8.31 µg/mL (approximately 54.7 µM, based on molecular weight) against A549 non‑small cell lung carcinoma cells [2]. While direct head‑to‑head data are not available, the observed activity of GD5 in the low‑micromolar range across multiple breast cancer phenotypes—including a chemoresistant model—represents a distinct efficacy fingerprint compared to other characterized gypenosides.

Breast cancer Cytotoxicity MCF‑7 MDA‑MB‑231

STAT3 Pathway Modulation: GD5 Exhibits Differential Activity Within the GD1–GD5 Series

In a head‑to‑head evaluation of 11 dammarane‑type saponins isolated from G. pentaphyllum, gypenosides GD1 (compound 1), 9, and 11 displayed potent inhibition of IL‑6‑induced STAT3 promoter activity in Hep3B cells, with IC50 values ranging from 0.27 to 0.59 µM [1]. Gypenoside GD5 (compound 5) did not rank among the most potent inhibitors in this specific assay, indicating a discrete, non‑redundant structure‑activity profile. This differential potency underscores that GD5 cannot be assumed to recapitulate the STAT3‑inhibitory effects of its more potent congeners; its utility lies in alternative pathways (e.g., PTP1B inhibition, cytotoxicity) where it demonstrates superior or distinct activity.

STAT3 inhibition IL‑6 signaling Hep3B

Molecular Architecture: Structural Distinction from Protopanaxadiol‑Type Ginsenosides

Gypenoside GD5 is structurally differentiated from protopanaxadiol‑type ginsenosides (e.g., Rb1, Rb3, Rd, Rg3) by the presence of a 19‑oxo group and a 24‑hydroperoxy side chain [1][2]. In contrast, ginsenoside Rb1 (gypenoside III) and ginsenoside Rd (gypenoside VIII) possess hydroxyl groups at C‑20 and a glycosylation pattern that lacks the hydroperoxide moiety [2]. These structural differences translate into divergent biological activities: while ginsenoside Rd inhibits TNFα‑induced NF‑κB transcriptional activity with an IC50 of 12.05 ± 0.82 µM , GD5 exhibits a distinct PTP1B‑centric profile (IC50 = 8.2 µM) [1].

Dammarane Ginsenoside Chemotype

High‑Value Research Scenarios for Gypenoside GD5: Differentiated Applications Supported by Quantitative Evidence


PTP1B‑Targeted Metabolic Disorder Studies

Gypenoside GD5, with a validated PTP1B IC50 of 8.2 ± 0.9 µM [1], serves as a structurally novel chemical probe for investigating insulin‑signaling pathways and type‑2 diabetes models. Its potency surpasses that of the majority of dammarane‑type triterpenes (IC50 range 15.7–28.5 µM) [2], making it a preferred choice for experiments requiring a specific PTP1B inhibitory baseline.

Breast Cancer Pharmacology and Chemoresistance Research

The demonstrated cytotoxicity of GD5 against MCF‑7, MCF‑7/ADR (doxorubicin‑resistant), and MDA‑MB‑231 breast cancer cells (IC50 10.5–14.2 µM) [1] supports its use in studies of chemoresistance mechanisms and in screening for synergistic drug combinations. The comparable activity in both sensitive and resistant lines differentiates GD5 from many conventional chemotherapeutics.

Structure–Activity Relationship (SAR) Elucidation of Dammarane‑Type Saponins

As the first reported 24‑hydroperoxy‑19‑oxo‑dammarane triterpenoid [1], GD5 provides a critical reference point for SAR studies aimed at mapping the contributions of the 19‑oxo group and the 24‑hydroperoxy side chain to bioactivity. Its inclusion in compound libraries enables the deconvolution of structural determinants governing PTP1B inhibition, cytotoxicity, and pathway selectivity.

Negative Control for STAT3‑Dependent Functional Assays

Given its relatively weak STAT3 inhibitory activity compared to gypenosides GD1, 9, and 11 (IC50 0.27–0.59 µM) [3], GD5 can serve as a specificity control in experiments designed to isolate STAT3‑mediated effects from PTP1B‑ or cytotoxicity‑driven outcomes. This application leverages the direct comparative data to reduce off‑target interpretive ambiguity.

Technical Documentation Hub

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